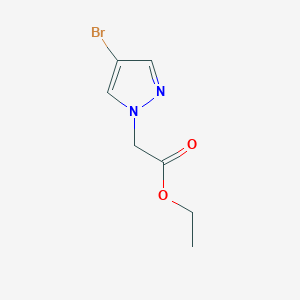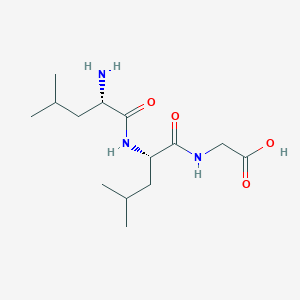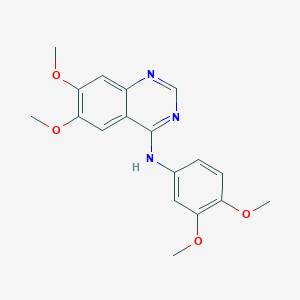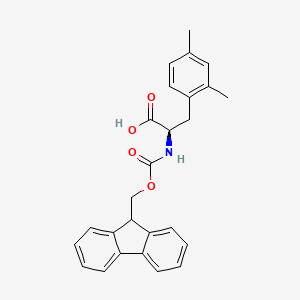
Fmoc-2,4-二甲基-D-苯丙氨酸
描述
Fmoc-2,4-Dimethyl-D-phenylalanine is a chemical compound with the molecular formula C26H25NO4 . It is primarily used in peptide synthesis and pharmaceutical research . It is noted for its high purity, exceptional stability, and wide range of applications .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Fmoc-2,4-Dimethyl-D-phenylalanine can be synthesized using this method. The synthesis of Fmoc-phenylalanine-based hydrogels has been reported using trisodium citrate as a pH modulator .Molecular Structure Analysis
The molecular structure of Fmoc-2,4-Dimethyl-D-phenylalanine is represented by the Hill Notation: C26H25NO4 . Its molecular weight is 415.48 .Physical And Chemical Properties Analysis
Fmoc-2,4-Dimethyl-D-phenylalanine is a solid . Its empirical formula is C26H25NO4, and it has a molecular weight of 415.48 .科学研究应用
组织工程支架
像Fmoc-FF这样的Fmoc-二肽由于其非凡的机械刚度和支持细胞粘附的能力,已被研究作为组织工程中的支架。 这使它们成为创建可调谐和多功能支架以再生组织的有希望的候选者 .
水凝胶形成
这些化合物具有形成水凝胶的能力,水凝胶是能够保持大量水的聚合物链网络。 它们的凝胶特性以及不同取代基对这些特性的影响使它们成为创建生物功能性水凝胶材料的有趣材料 .
生物医学应用
结构灵活性以及导致凝胶形成的特定相互作用是使Fmoc-二肽在生物医学应用中具有相关性的关键因素。 它们提供特定的优势,例如生物相容性和在宏观层面上形成特定结构的能力 .
有关“Fmoc-2,4-二甲基-D-苯丙氨酸”的更详细和具体的应用,可能需要进一步研究科学数据库或联系肽化学专家。
Pharmaceuticals | Free Full-Text | Fmoc-Diphenylalanine Hydrogels … Self-assembly and hydrogel formation ability of Fmoc … - Nature Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and …
作用机制
安全和危害
未来方向
Fmoc-2,4-Dimethyl-D-phenylalanine and other Fmoc-protected peptides and amino acids have immense potential in various biological applications . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .
生化分析
Biochemical Properties
Fmoc-2,4-Dimethyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. This compound is also known to interact with other biomolecules, such as nucleic acids and lipids, through hydrophobic and aromatic interactions .
Cellular Effects
The effects of Fmoc-2,4-Dimethyl-D-phenylalanine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into peptides can alter their stability, solubility, and bioactivity, thereby affecting cellular responses. Additionally, Fmoc-2,4-Dimethyl-D-phenylalanine can impact the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
At the molecular level, Fmoc-2,4-Dimethyl-D-phenylalanine exerts its effects through specific binding interactions with biomolecules. The Fmoc group can form π-π stacking interactions with aromatic residues in proteins, enhancing the stability of peptide-protein complexes. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in metabolic pathways. Furthermore, Fmoc-2,4-Dimethyl-D-phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2,4-Dimethyl-D-phenylalanine can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that Fmoc-2,4-Dimethyl-D-phenylalanine can have lasting effects on cellular function, including alterations in cell growth and differentiation. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of Fmoc-2,4-Dimethyl-D-phenylalanine vary with different dosages in animal models. At low doses, this compound can enhance peptide stability and bioactivity without causing significant toxicity. At high doses, Fmoc-2,4-Dimethyl-D-phenylalanine can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response .
Metabolic Pathways
Fmoc-2,4-Dimethyl-D-phenylalanine is involved in several metabolic pathways. It can be metabolized by enzymes such as peptidases and proteases, which cleave the peptide bonds and release the free amino acid. This compound can also interact with cofactors, such as ATP and NADH, influencing metabolic flux and the levels of various metabolites. The presence of the Fmoc group can affect the rate of metabolism and the overall metabolic profile of the compound .
Transport and Distribution
Within cells and tissues, Fmoc-2,4-Dimethyl-D-phenylalanine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, this compound can bind to transport proteins, which facilitate its movement to different cellular compartments. The distribution of Fmoc-2,4-Dimethyl-D-phenylalanine can also be influenced by its interactions with other biomolecules, such as lipids and nucleic acids .
Subcellular Localization
The subcellular localization of Fmoc-2,4-Dimethyl-D-phenylalanine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Fmoc-2,4-Dimethyl-D-phenylalanine can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall bioactivity .
属性
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428040 | |
| Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217627-86-5 | |
| Record name | Fmoc-2,4-Dimethyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


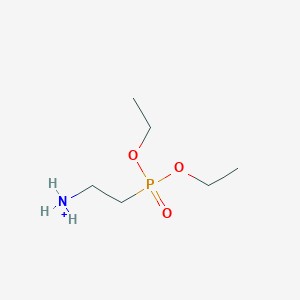







![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)
